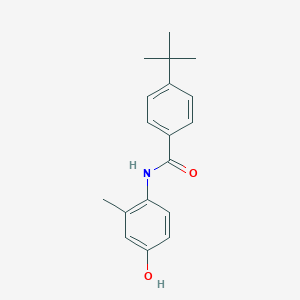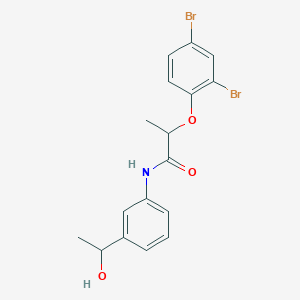
4-tert-butyl-N-(4-hydroxy-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-hydroxy-2-methylphenyl)benzamide is a chemical compound commonly known as TBB. It is a selective inhibitor of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. TBB has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
TBB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by TBB leads to the downregulation of these processes, resulting in cell death.
Biochemical and physiological effects:
TBB has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the replication of various viruses. In addition, TBB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBB is a selective inhibitor of CK2 and has been extensively studied for its potential therapeutic applications. However, TBB has some limitations in lab experiments. It has been reported to have low solubility in water, which can limit its use in some experiments. In addition, TBB has been found to be cytotoxic at high concentrations, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on TBB. One of the major areas of research is the development of more potent and selective CK2 inhibitors based on the structure of TBB. Another area of research is the identification of the downstream targets of CK2 inhibition by TBB. Furthermore, the potential use of TBB in combination with other chemotherapeutic agents for cancer treatment is an area of interest. Finally, the use of TBB in animal models of neurodegenerative diseases and viral infections is an area of future research.
Métodos De Síntesis
TBB can be synthesized by reacting 4-tert-butyl-N-(2-hydroxyethyl)benzamide with 4-methyl-2-hydroxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TBB as a white crystalline solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
TBB has been widely used as a CK2 inhibitor in various scientific research studies. One of the major applications of TBB is in cancer research, where CK2 has been shown to be overexpressed in many types of cancer cells. TBB has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential therapeutic agent for cancer treatment. TBB has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where CK2 has been implicated in the pathogenesis of these diseases. In addition, TBB has been shown to inhibit the replication of various viruses such as HIV, hepatitis C, and dengue virus.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(4-hydroxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-12-11-15(20)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Clave InChI |
NMYPXFGLBDIDQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)